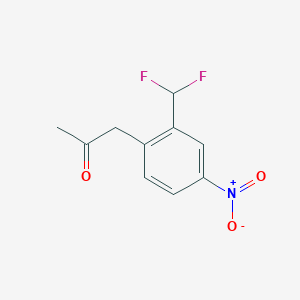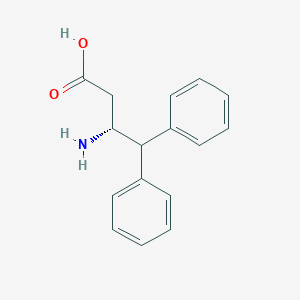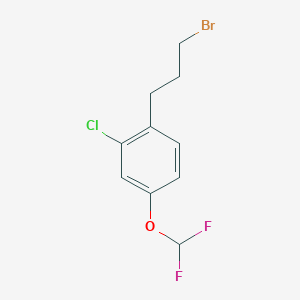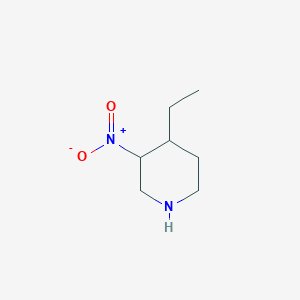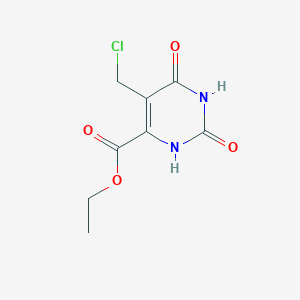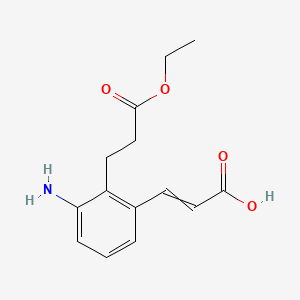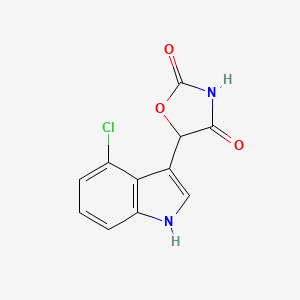
1,2-Diiodo-5-ethyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C8H7F2I2. It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at the 1, 2, 5, and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diiodo-5-ethyl-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the iodination of 5-ethyl-3-fluorobenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-5-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substituted Derivatives: Formation of azides, nitriles, or organometallic compounds.
Oxidized Products: Formation of iodinated quinones.
Reduced Products: Formation of deiodinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Diiodo-5-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-5-ethyl-3-fluorobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the iodine and fluorine atoms. This activation facilitates electrophilic substitution reactions, where the aromatic ring can react with electrophiles to form substituted products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodo-3-ethyl-5-fluorobenzene: Similar structure but with different substitution pattern.
1,2-Diiodo-4-ethyl-3-fluorobenzene: Another isomer with a different position of the ethyl group.
1,2-Diiodo-5-methyl-3-fluorobenzene: Similar compound with a methyl group instead of an ethyl group.
Uniqueness
1,2-Diiodo-5-ethyl-3-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iodine and fluorine atoms on the benzene ring enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H7FI2 |
|---|---|
Peso molecular |
375.95 g/mol |
Nombre IUPAC |
5-ethyl-1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Clave InChI |
SHWVPIFZTDDLJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


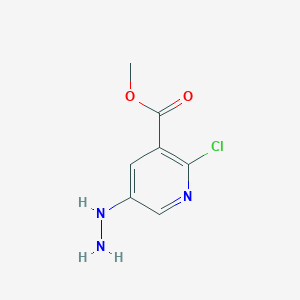
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)

